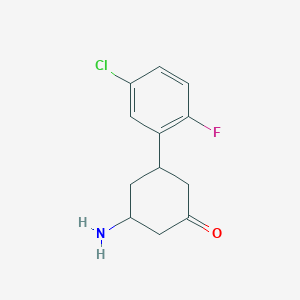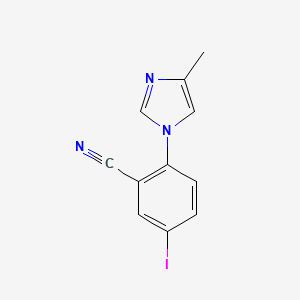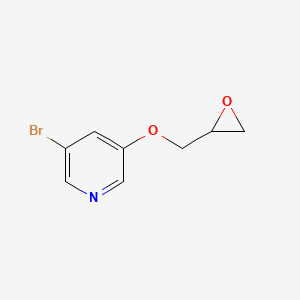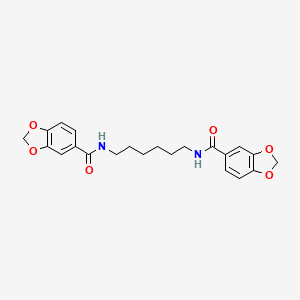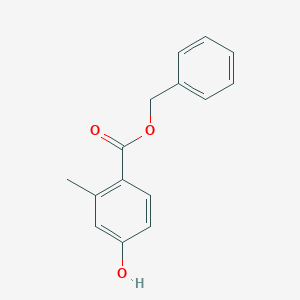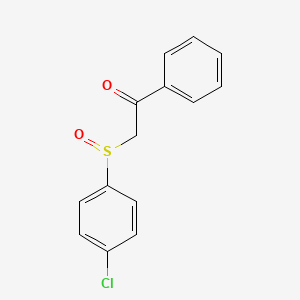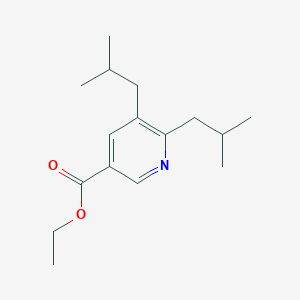
5,6-Diisobutylnicotinic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Diisobutylnicotinic acid ethyl ester is a chemical compound derived from nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of two isobutyl groups attached to the nicotinic acid structure, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid ethyl ester typically involves the esterification of 5,6-Diisobutyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5,6-Diisobutylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6-Diisobutyl-nicotinic acid.
Reduction: 5,6-Diisobutyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
5,6-Diisobutylnicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 5,6-Diisobutylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic processes. For example, it may act as an agonist or antagonist of certain nicotinic acid receptors, influencing cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: Another ester derivative with comparable properties.
Isobutyl nicotinate: A related compound with one isobutyl group instead of two.
Uniqueness
5,6-Diisobutylnicotinic acid ethyl ester is unique due to the presence of two isobutyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other nicotinic acid derivatives .
特性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC名 |
ethyl 5,6-bis(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h9-12H,6-8H2,1-5H3 |
InChIキー |
ABZVFVBLHTVGEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1)CC(C)C)CC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
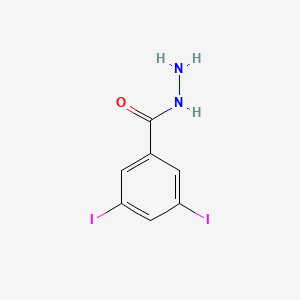
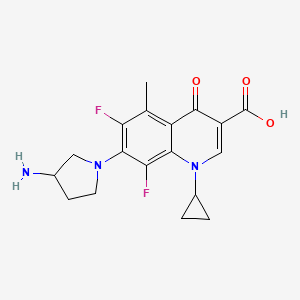
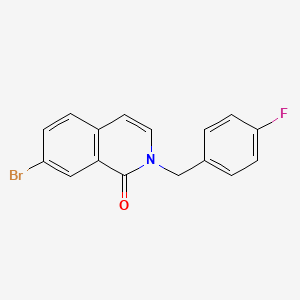
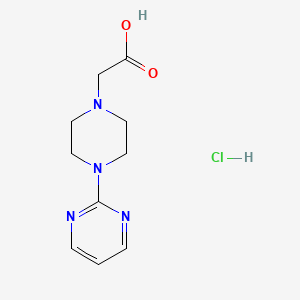
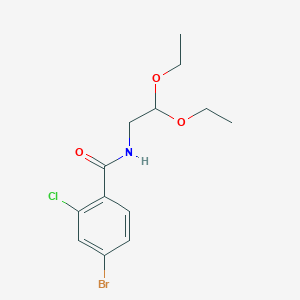
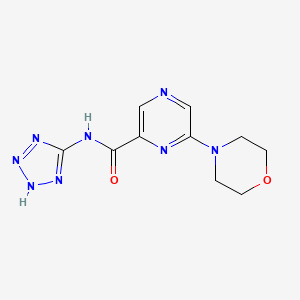
![2-(Bromomethyl)-5-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8396126.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1,3-oxathiolan-5-one](/img/structure/B8396127.png)
